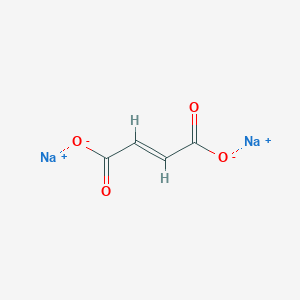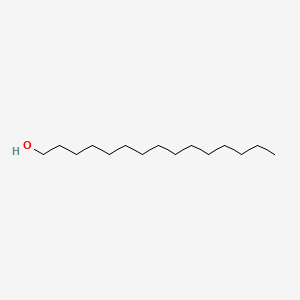
Fumaric acid (disodium)
Descripción general
Descripción
Fumaric acid (disodium) is a useful research compound. Its molecular formula is C4H2Na2O4 and its molecular weight is 160.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fumaric acid (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fumaric acid (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Biotechnological Production
Fumaric acid, used in food acidulants and synthetic resins, can be produced from glucose by Rhizopus oryzae fermentation. Research has explored metabolic engineering to increase fumaric acid yield, involving overexpression of pyruvate carboxylase (PYC) and phosphoenolpyruvate carboxylase (PEPC) to enhance carbon flux towards oxaloacetate, yielding notable increases in fumaric acid production (Zhang, Skory, & Yang, 2012).
2. Industrial Utility and Fermentation Advances
Fumaric acid's extensive use in industries like food, chemicals, and pharmaceuticals has spurred interest in sustainable production methods. Several studies have focused on fermentation process improvements, genetic modifications of microorganisms, and utilizing renewable waste materials. These advancements aim at more efficient and sustainable fumaric acid production (Guo et al., 2020).
3. Food Waste Utilization
Research demonstrates the potential of using food waste, rich in carbohydrates and proteins, as a feedstock for fumaric acid production. Studies have shown that both liquid and solid fractions of food waste can be effectively used in fermentation processes, potentially replacing common carbon and nutrient sources and reducing raw material costs (Liu et al., 2016).
4. Co-production with Other Biochemicals
Fumaric acid production has been explored in conjunction with other biochemicals, like chitin, using dairy manure as a feedstock. This co-production approach can enhance the efficiency and profitability of utilizing agricultural waste, demonstrating the versatility of fumaric acid fermentation processes (Liao et al., 2008).
5. Textile Industry Applications
Fumaric acid has been investigated for its role as a nonphosphorus catalyst in the textile industry, specifically for formaldehyde-free durable press finishing of cotton with 1,2,3,4-butanetetracarboxylic acid. Its efficacy in esterification and crosslinking of cellulose demonstrates its potential utility in textile processing (Choi, Welch, & Morris, 1994).
Propiedades
IUPAC Name |
disodium;(E)-but-2-enedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1+;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJMDZAOKORVFC-SEPHDYHBSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Na2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![[(1R,2R)-2-azaniumylcyclohexyl]azanium;(2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B7801580.png)